4-cis-Decenoylcarnitine is a medium-chain acylcarnitine ester with the systematic name (3R)-3-[(4Z)-dec-4-enoyloxy]-4-(trimethylazaniumyl)butanoate. Its molecular formula is C₁₇H₃₂NO₄⁺, with an average molecular weight of 314.445 Da and a monoisotopic mass of 314.2326 Da [3] [7]. The structure comprises three key components:
The stereochemistry is defined by the R-configuration at the carnitine C3 carbon, critical for biological recognition by carnitine acyltransferases. The SMILES notation (CCCCC/C=C/CCC(=O)O[C@H](CC([O-])=O)C[N+](C)(C)C) explicitly denotes the cis double bond (using the /C=C/ notation) and the R-chirality ([C@H]) [3] [10].
Table 1: Atomic-Level Structural Descriptors of 4-cis-Decenoylcarnitine
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-[(4Z)-dec-4-enoyloxy]-4-(trimethylazaniumyl)butanoate |
| Canonical SMILES | CCCCC/C=C/CCC(=O)OC@HCN+(C)C |
| InChI Key | OQWOHRPOYAVIOK-FJVVXJACSA-O |
| Chiral Centers | 1 (C3 of carnitine backbone) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 13 |
The cis configuration of the C4 double bond differentiates this compound from its trans isomer, 4-trans-decenoylcarnitine. Key distinctions arise from geometric constraints:
Table 2: Isomeric Comparison of 4-Decenoylcarnitine Geometries
| Property | 4-cis-Decenoylcarnitine | 4-trans-Decenoylcarnitine |
|---|---|---|
| Double-Bond Notation | (4Z) | (4E) |
| Acyl Chain Conformation | Bent (~30° kink at C4) | Linear |
| Dipole Moment | High (>2 Debye) | Low (<0.5 Debye) |
| Melting Point | Lower (estimated ΔTm = 15–25°C) | Higher |
| Systematic Abbreviation | CAR 10:1(4Z) | CAR 10:1(4E) |
The zwitterionic nature of 4-cis-decenoylcarnitine governs its solubility, stability, and reactivity:
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | -1 | ALOGPS |
| pKa (Carboxyl Group) | 4.17 | ChemAxon Prediction |
| Water Solubility | -6.4 (logS, predicted) | ALOGPS |
| Polar Surface Area | 66.43 Ų | ChemAxon |
4-cis-Decenoylcarnitine (C10:1) exhibits distinct properties compared to saturated or branched medium-chain species:
Table 4: Comparative Profile of Medium-Chain Acylcarnitines
| Acylcarnitine | Chain | Mol. Weight | Key Metabolic Role | Associated Disorder |
|---|---|---|---|---|
| 4-cis-Decenoylcarnitine | C10:1 | 314.45 Da | β-Oxidation intermediate of monounsaturated FAs | Obesity, T2DM, FMF |
| Octanoylcarnitine | C8:0 | 288.39 Da | MCAD deficiency marker | MCAD deficiency |
| Hexanoylcarnitine | C6:0 | 260.33 Da | SCAD deficiency marker | SCAD deficiency |
| 3-Hydroxyoctanoylcarnitine | C8:0;OH | 304.39 Da | LCHAD deficiency marker | LCHAD deficiency |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4